(E)-2-(allylamino)-3-((allylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Description
(E)-2-(allylamino)-3-((allylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C15H16N4O and its molecular weight is 268.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Fused Pyrimidine Systems
- The compound has been utilized in the synthesis of linearly and angularly fused dihydroimidazo-[1,2-a]pyrido[3,2-d]pyrimidines. This involves its conversion under specific conditions such as heating in polyphosphoric acid or reactions with molecular iodine and chlorosulfanylarenes. Such derivatives are important for exploring the chemical space of pyrimidine compounds for various applications in organic chemistry and potentially in pharmaceutical research (Dyachenko et al., 2018).
Intramolecular Electrophilic Cyclization
- This compound has been involved in studies focusing on intramolecular cyclization to yield imidazo[1,2-a]pyrido[3,2-e]pyrimidin-5-ones and other angularly fused derivatives. These reactions underscore the compound's utility in generating complex heterocyclic systems that are of interest in developing new materials and potentially biologically active molecules (Vas’kevich et al., 2015).
Heterocyclic System Synthesis
- It serves as a reagent for the preparation of a range of heterocyclic systems, including substituted fused pyrimidinones. These compounds are pivotal for the development of novel chemical entities that could have applications in various fields, including drug discovery and development (Toplak et al., 1999).
Catalytic and Chemical Transformations
- Research involving this compound and its derivatives also delves into catalytic and chemical transformations, exploring its behavior under different reaction conditions to synthesize novel heterocyclic compounds. These studies contribute to a deeper understanding of the compound's chemical properties and potential applications in synthetic chemistry (Ishikawa et al., 1992).
Antioxidant Properties and Enzyme Inhibition
- Pyrido[1,2-a]pyrimidin-4-one derivatives, closely related to the target compound, have been investigated for their aldose reductase inhibitory activity and antioxidant properties. These studies are indicative of the potential therapeutic applications of such derivatives in treating conditions associated with oxidative stress and enzyme regulation (La Motta et al., 2007).
Properties
IUPAC Name |
2-(prop-2-enylamino)-3-(prop-2-enyliminomethyl)pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-3-8-16-11-12-14(17-9-4-2)18-13-7-5-6-10-19(13)15(12)20/h3-7,10-11,17H,1-2,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNJAPCBPYMTFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C(=O)N2C=CC=CC2=N1)C=NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.